molecular formula C6H7Cl2N B085806 2-Chloroaniline hydrochloride CAS No. 137-04-2

2-Chloroaniline hydrochloride

Cat. No.: B085806
CAS No.: 137-04-2
M. Wt: 164.03 g/mol
InChI Key: DRGIDRZFKRLQTE-UHFFFAOYSA-N
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Description

2-Chloroaniline hydrochloride is an organic compound with the chemical formula C6H7Cl2N. It is a derivative of aniline, where a chlorine atom is substituted at the second position of the benzene ring, and it is combined with hydrochloric acid to form the hydrochloride salt. This compound is commonly used in the synthesis of dyes, pharmaceuticals, and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroaniline hydrochloride can be synthesized through several methods. One common method involves the chlorination of aniline. The reaction typically proceeds as follows:

    Chlorination of Aniline: Aniline is reacted with chlorine gas in the presence of a catalyst such as ferric chloride to produce 2-chloroaniline.

    Formation of Hydrochloride Salt: The 2-chloroaniline is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:

    Chlorination Reactor: Aniline is introduced into a reactor where it is chlorinated using chlorine gas.

    Purification: The crude product is purified through distillation or recrystallization.

    Formation of Hydrochloride Salt: The purified 2-chloroaniline is then reacted with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

2-Chloroaniline hydrochloride undergoes various chemical reactions, including:

Oxidation:

    Reagents and Conditions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize this compound.

    Products: The oxidation typically results in the formation of chlorinated quinones or other oxidized derivatives.

Reduction:

    Reagents and Conditions: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound.

    Products: The reduction process can yield 2-chloroaniline or other reduced forms.

Substitution:

    Reagents and Conditions: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or other nucleophiles.

    Products: These reactions can produce various substituted aniline derivatives.

Scientific Research Applications

Dye and Pigment Production

2-Chloroaniline hydrochloride is primarily used as an intermediate in the synthesis of various dyes and pigments. It plays a critical role in producing azo dyes, which are widely used in textile and printing industries.

Dye TypeExamples
Azo DyesAcid Black, Acid Blue, Permanent Yellow R
Reactive DyesUsed in dyeing cotton and viscose fabrics

This compound is particularly noted for its use in ice dyeing processes, enhancing the coloration of textiles such as towels and yarns .

Pharmaceutical Intermediates

In the pharmaceutical industry, this compound serves as an essential building block for synthesizing various medicinal compounds. Its derivatives are involved in producing drugs that target a range of health conditions, including anti-cancer agents and antibiotics .

Organic Synthesis

The compound is also significant in organic synthesis, where it acts as an intermediate for creating diverse chemical products. It is utilized in the formulation of specialty chemicals and synthetic resins .

Toxicological Studies

This compound has been employed in biological studies to assess mutagenicity and carcinogenicity. Research involving Salmonella typhimurium has been conducted to evaluate the compound's potential health risks, revealing its toxicological profile .

Environmental Impact Studies

The compound's environmental implications have been studied due to its use in various industries. Assessments indicate that it can pose risks to aquatic life and human health if not managed properly .

Study on Toxicity

A study conducted on Wistar rats assessed the acute toxicity of this compound through dermal exposure. The LD50 was calculated at 1000 mg/kg body weight, with observed effects including tremors and cyanosis at higher doses . This highlights the importance of handling this chemical with care.

Dye Production Efficiency

Research into the efficiency of using this compound in dye production revealed that it significantly enhances color yield when used as an ice dye base compared to traditional methods. This application has shown promising results in improving textile coloration while reducing environmental impact .

Mechanism of Action

The mechanism of action of 2-chloroaniline hydrochloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, and other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and potential cytotoxic effects. The specific pathways and targets involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

2-Chloroaniline hydrochloride can be compared with other chlorinated aniline derivatives, such as:

    2,4-Dichloroaniline: Contains two chlorine atoms at the second and fourth positions. It is used in the synthesis of herbicides and dyes.

    3-Chloroaniline: Contains a chlorine atom at the third position. It is used in the production of pharmaceuticals and agrochemicals.

    4-Chloroaniline: Contains a chlorine atom at the fourth position. It is employed in the synthesis of dyes and rubber chemicals.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.

Biological Activity

2-Chloroaniline hydrochloride (CAS No. 95-51-2) is an organic compound with significant industrial applications, particularly in dye manufacturing and as a chemical intermediate. This article explores the biological activity of this compound, focusing on its toxicity, mutagenicity, carcinogenic potential, and other relevant biological effects based on diverse research findings.

  • Molecular Formula : C6H6ClN
  • Appearance : Clear pale yellow to brown liquid with an amine odor.
  • Solubility : Insoluble in water; soluble in acids and most common organic solvents.
  • Boiling Point : Approximately 210 °C
  • Flash Point : 99 °C

Toxicity and Exposure

This compound has been shown to exhibit various toxic effects in laboratory studies. The toxicity profile includes acute and chronic effects that can manifest through different exposure pathways, such as inhalation, dermal contact, and ingestion.

  • Acute Toxicity : Studies indicate that high doses can lead to severe health impacts, including death in animal models at doses greater than 200 mg/kg body weight. Symptoms observed include splenic enlargement and hemosiderin deposition in renal tissues .
  • Chronic Effects : Long-term exposure has been associated with hematological changes, including increased methemoglobin levels, leading to secondary anemia. Chronic exposure studies have demonstrated a correlation between this compound and increased incidences of certain cancers in animal models .

Mutagenicity and Carcinogenicity

Research has highlighted the mutagenic potential of this compound. It has been evaluated using the Ames test with Salmonella typhimurium strains, which indicated that it can induce mutations under certain conditions.

  • Mutagenicity Studies : In vitro studies have shown that 2-chloroaniline can cause significant increases in sister chromatid exchanges (SCEs) and chromosomal aberrations in cultured Chinese hamster ovary (CHO) cells, particularly when metabolic activation is present .
  • Carcinogenic Potential : The National Toxicology Program (NTP) has classified 2-chloroaniline as a potential carcinogen based on evidence from long-term studies in rats and mice. Increased incidences of uncommon sarcomas were noted in the spleen of treated male rats, suggesting a clear link between exposure to this compound and cancer development .

Case Studies

Several case studies have documented the adverse health effects associated with exposure to this compound:

  • Occupational Exposure : Workers exposed to 2-chloroaniline in industrial settings have reported symptoms ranging from skin irritation to more severe systemic effects, including respiratory distress and potential carcinogenic outcomes .
  • Animal Studies : In a two-year study involving F344/N rats, significant findings included increased survival rates in low-dose groups attributed to decreased incidences of mononuclear cell leukemia. However, high-dose groups exhibited notable weight loss and organ damage .

Summary of Findings

Biological ActivityObserved Effects
Acute ToxicityDeath at >200 mg/kg; splenic enlargement
Chronic ToxicityIncreased methemoglobin; secondary anemia
MutagenicityInduces mutations in Salmonella; increases SCEs in CHO cells
CarcinogenicityEvidence of sarcomas in long-term animal studies

Q & A

Q. Basic: What are the key physicochemical parameters to consider when characterizing 2-Chloroaniline hydrochloride for research purposes?

This compound (CAS 137-04-2) is characterized by its molecular formula (C₆H₇Cl₂N), molecular weight (164.03 g/mol), melting point (220°C, sublimation), and density (1.505 g/cm³). These parameters are critical for purity assessment, solvent selection, and experimental reproducibility. Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can confirm thermal stability, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) verify structural integrity .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Due to its suspected carcinogenicity (analogous to aromatic amines like MOCA), strict protocols are required:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Store in a locked, cool, dry area away from oxidizers.
  • Waste disposal : Neutralize with dilute acid/base and dispose via approved hazardous waste facilities.
    Refer to OSHA Hazard Communication Standard (29 CFR 1910.1200) and carcinogen handling guidelines .

Q. Advanced: How can this compound be utilized in the regioselective synthesis of heterocyclic compounds?

A one-pot synthesis of indoles involves TiCl₄-catalyzed hydroamination of alkynes followed by a palladium-catalyzed 5-endo Heck cyclization. The steric and electronic effects of the 2-chloro substituent direct regioselectivity, enabling efficient indole formation. Optimize reaction conditions (e.g., ligand choice, temperature) to suppress side reactions like β-hydride elimination .

Q. Advanced: How do the thermodynamic properties of this compound compare to its structural isomers?

Gas-phase enthalpies of formation (ΔfH°₉₈) for 2-chloroaniline (53.4 ± 3.1 kJ/mol) differ from 3- and 4-isomers due to intramolecular hydrogen bonding and steric effects. Combustion calorimetry and sublimation enthalpy measurements (via Calvet vacuum sublimation) reveal lower thermal stability in the 2-isomer, impacting storage and reaction design .

Q. Basic: What spectroscopic techniques are effective in studying the oxidative pathways of this compound?

Electron spin resonance (ESR) spectroscopy with spin-trapping agents (e.g., MNP) detects free radical intermediates during enzymatic oxidation (e.g., HRP/H₂O₂). Hyperfine splitting constants (e.g., a<sup>N</sup> = 14.5 G, a<sup>H</sup> = 2.1 G) help identify nitrogen-centered radicals. Couple with HPLC-MS to track degradation products .

Q. Advanced: How can researchers resolve contradictions in genotoxicity data for this compound?

Discrepancies in in vivo (e.g., rat micronucleus positive, mouse negative) and in vitro (mutagenic in mouse lymphoma cells but not S. typhimurium) results arise from species-specific metabolism and assay sensitivity. Use a tiered approach:

  • Step 1 : Confirm metabolic activation with S9 liver fractions.
  • Step 2 : Cross-validate with comet assays (DNA strand breaks) and in silico QSAR models .

Q. Advanced: What advanced material applications utilize derivatives of this compound?

Poly(2-chloroaniline) nanocomposites with CuO exhibit enhanced photoconductivity (bandgap ~2.1 eV) and anticorrosive properties. Synthesize via oxidative polymerization (APS initiator) and characterize with UV-Vis (λmax ~650 nm) and cyclic voltammetry. Applications include solar cells and corrosion-resistant coatings .

Q. Basic: What regulatory considerations apply to this compound in occupational settings?

Analogous to 4,4’-methylenebis(2-chloroaniline) (MOCA), it may fall under IARC Group 2B ("possibly carcinogenic"). Comply with workplace exposure limits (e.g., <0.1 ppm) and document risk assessments under OSHA 1910.1450. Monitor air quality with NIOSH Method 5514 .

Q. Advanced: What computational methods validate the thermodynamic stability of this compound?

Density functional theory (DFT) at the B3LYP/6-311++G** level calculates gas-phase acidities (ΔGacid ~1380 kJ/mol) and proton affinities (~900 kJ/mol). Compare with experimental combustion calorimetry data to refine solvation models (e.g., COSMO-RS) .

Q. Advanced: How can oxidative decomposition products of this compound be tracked in environmental systems?

Use LC-TOF/MS to identify chlorinated nitrobenzenes and quinone imines in degradation studies. Couple with ESR to detect semiquinone radicals under UV/H₂O₂ treatment. Assess ecotoxicity via Daphnia magna bioassays and QSAR predictions .

Properties

IUPAC Name

2-chloroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGIDRZFKRLQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95-51-2 (Parent)
Record name Benzenamine, 2-chloro-, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID5059668
Record name Benzenamine, 2-chloro-, hydrochloride
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Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137-04-2
Record name Benzenamine, 2-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzenamine, 2-chloro-, hydrochloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-chloro-, hydrochloride (1:1)
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Record name Benzenamine, 2-chloro-, hydrochloride
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Record name 2-chloroanilinium chloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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